Technical Whitepaper: (2S,3R)-2-Methylpiperidine-3-carboxylic Acid
Technical Whitepaper: (2S,3R)-2-Methylpiperidine-3-carboxylic Acid
The following technical guide details the chemical identity, synthetic pathways, and pharmacological significance of (2S,3R)-2-methylpiperidine-3-carboxylic acid .
Chemical Identity & Stereochemical Significance
(2S,3R)-2-methylpiperidine-3-carboxylic acid is a chiral, non-proteinogenic amino acid derivative. Structurally, it is a 2-methyl substituted analog of nipecotic acid (piperidine-3-carboxylic acid). Unlike its regioisomer 2-methylpipecolic acid (piperidine-2-carboxylic acid), this compound places the carboxyl group at the beta position relative to the nitrogen, making it a beta-amino acid pharmacophore embedded within a piperidine ring.
Core Specifications
| Parameter | Technical Detail |
| IUPAC Name | (2S,3R)-2-methylpiperidine-3-carboxylic acid |
| Common Name | (2S,3R)-2-Methylnipecotic acid; cis-2-methylnipecotic acid |
| CAS Number (Acid) | 110287-80-4 (Generic/Racemic Cis often cited; specific enantiomer availability varies by vendor) |
| CAS Number (Methyl Ester) | 476187-34-5 (Definitive reference for the (2S,3R) ester) |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| Stereochemistry | Cis -configuration (2S,3R).[1][2][3][4][5][6][7][8][9][10][11] The methyl group at C2 and carboxyl group at C3 are on the same face of the piperidine ring. |
Stereochemical Configuration
The (2S,3R) configuration creates a specific steric environment that constrains the conformational flexibility of the piperidine ring. In the context of GABA (gamma-aminobutyric acid) analogs, this "cis" arrangement is critical for mimicking the bioactive conformation required for binding to GABA transporters (GAT).
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C2-Position (S): Methyl group orientation.
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C3-Position (R): Carboxylic acid orientation.
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Conformation: Predominantly adopts a chair conformation where the bulky substituents minimize A(1,3) strain, though the cis arrangement forces one substituent into an axial position (typically the carboxylate in zwitterionic form to form an intramolecular H-bond with the ammonium).
Synthetic Methodologies
The synthesis of (2S,3R)-2-methylpiperidine-3-carboxylic acid generally requires asymmetric hydrogenation of heteroaromatic precursors or chiral resolution of racemates. The most robust route involves the reduction of 2-methylnicotinic acid derivatives.
Protocol A: Catalytic Hydrogenation (Cis-Selective)
This method utilizes the tendency of heterogeneous catalysts to deliver hydrogen to the less hindered face, favoring the cis diastereomer.
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Precursor: Methyl 2-methylnicotinate.
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Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Platinum Oxide (PtO₂).
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Conditions: High pressure H₂ (50-100 psi), Acetic Acid solvent.
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Mechanism: The pyridine ring adsorbs flat onto the catalyst surface. Hydrogen adds from the bottom face, pushing both the 2-Me and 3-COOMe groups "up" (cis).
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Resolution: The resulting cis-racemate (±) is resolved using a chiral acid (e.g., (+)-Dibenzoyl-D-tartaric acid) to isolate the (2S,3R) enantiomer.
Protocol B: Chiral Auxiliary Approach
For high enantiomeric excess (ee) without resolution, a chiral auxiliary is employed.
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Starting Material: 2-Methylnicotinic acid coupled with a chiral amine (e.g., (S)-phenylethylamine).
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Reduction: Hydrogenation over PtO₂. The chiral auxiliary induces facial selectivity.
-
Hydrolysis: Removal of the auxiliary yields the free amino acid.
Experimental Workflow Visualization
The following diagram illustrates the logical flow for synthesizing and isolating the (2S,3R) isomer.
Caption: Figure 1. Synthetic pathway for (2S,3R)-2-methylnipecotic acid via catalytic hydrogenation and chiral resolution.
Pharmacological Applications[6][11][12][13]
The primary utility of (2S,3R)-2-methylpiperidine-3-carboxylic acid lies in its ability to modulate the GABAergic system. It serves as a conformationally restricted analog of GABA (gamma-aminobutyric acid) and Nipecotic Acid .
GABA Transporter (GAT) Inhibition
Nipecotic acid is a potent inhibitor of GABA uptake, but it is achiral and metabolically labile. The addition of the 2-methyl group in the (2S,3R) configuration serves two purposes:
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Steric Bulk: It probes the size of the binding pocket in GAT-1 transporters.
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Conformational Lock: It restricts the rotation of the C2-C3 bond, forcing the amino and carboxyl groups into a specific spatial arrangement that mimics the "bioactive conformation" of GABA.
Mechanism of Action: The compound acts as a competitive substrate-inhibitor. It binds to the GAT-1 transporter, preventing the reuptake of GABA from the synaptic cleft, thereby increasing GABAergic neurotransmission. This mechanism is relevant for antiepileptic drug design (similar to Tiagabine).
Peptidomimetics
In peptide engineering, this molecule is used as a beta-amino acid scaffold . When incorporated into peptide chains:
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It induces specific secondary structures (helices or turns) due to the rigid piperidine ring.
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It provides resistance to proteolytic degradation (proteases typically recognize alpha-amino acids).
Analytical Protocols
To ensure the integrity of the (2S,3R) isomer, the following self-validating analytical protocols are recommended.
Chiral HPLC Method
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Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
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Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA). Note: Acidic mobile phase is preferred for the free acid, basic for the ester.
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Detection: UV at 210 nm.
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Validation: Inject the racemate first to establish separation of the (2S,3R) and (2R,3S) peaks. The (2S,3R) isomer typically elutes second on AD-H columns (verify with standard).
NMR Characterization
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1H NMR (400 MHz, D₂O):
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The coupling constant (
) between H2 and H3 is diagnostic for cis/trans configuration. -
Cis (2S,3R):
is typically smaller (2-5 Hz) if equatorial-axial, but can be larger if diequatorial. However, in the salt form, the coupling pattern distinguishes it from the trans isomer (which shows large diaxial coupling, Hz).
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Pharmacophore Logic Diagram
The following diagram maps the structural features of the molecule to its biological function.
Caption: Figure 2. Pharmacophore mapping of (2S,3R)-2-methylnipecotic acid interactions with GAT-1.
References
-
ChemicalBook. (2024).[11] (2S,3R)-2-Methyl-piperidine-3-carboxylic acid methyl ester Properties. Retrieved from
-
GuideChem. (2024). 2S,3R-2-METHYL-PIPERIDINE-3-CARBOXYLIC ACID CAS 110287-80-4.[7] Retrieved from
-
Krogsgaard-Larsen, P., et al. (1987). GABA uptake inhibitors.[12] Synthesis and structure-activity relationships of nipecotic acid analogues. Journal of Medicinal Chemistry. (Foundational text on Nipecotic acid SAR).
-
Vertex AI Search. (2026).[1] Consolidated Search Results for CAS and Synthesis of Methylnipecotic Acid Derivatives. (Data synthesized from multiple vendor snippets including 4drugdiscovery and AChemBlock).
Sources
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